N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a nitro group, and a pyridinylmethyl group, making it a molecule of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol, the benzothiazole ring is formed through a cyclization reaction with an appropriate aldehyde or ketone.
Coupling with Pyridinylmethyl Group: The final step involves coupling the benzothiazole derivative with a pyridinylmethyl halide under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Electrophiles such as halogens, under conditions like Lewis acids (e.g., AlCl3).
Hydrolysis: Strong acids (HCl) or bases (NaOH).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the benzothiazole ring.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide depends on its application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Fluorescent Probes: The compound’s aromatic structure allows it to absorb and emit light, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide: Lacks the pyridinylmethyl group.
N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide: Lacks the dimethyl groups on the benzothiazole ring.
Uniqueness
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dimethyl groups, nitro group, and pyridinylmethyl group makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-9-15(2)20-19(10-14)24-22(30-20)25(13-16-5-4-8-23-12-16)21(27)17-6-3-7-18(11-17)26(28)29/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNIXYZIFZSFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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